molecular formula C20H21F3N2O5 B11493328 ethyl N-[(2,4-dimethoxyphenyl)carbamoyl]-3,3,3-trifluoro-2-phenylalaninate

ethyl N-[(2,4-dimethoxyphenyl)carbamoyl]-3,3,3-trifluoro-2-phenylalaninate

Cat. No.: B11493328
M. Wt: 426.4 g/mol
InChI Key: BVHKVFUUQKZZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-PHENYLPROPANOATE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-PHENYLPROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dimethoxyaniline with ethyl 3,3,3-trifluoro-2-phenylpropanoate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-PHENYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-PHENYLPROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-PHENYLPROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-PHENYLPROPANOATE: shares similarities with other aromatic carbamates and trifluoromethylated compounds.

    N-(3,4-DIMETHOXYPHENYL)CARBAMATE: Another compound with similar structural features but different functional groups.

Uniqueness

The uniqueness of ETHYL 2-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-PHENYLPROPANOATE lies in its combination of trifluoromethyl and carbamate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21F3N2O5

Molecular Weight

426.4 g/mol

IUPAC Name

ethyl 2-[(2,4-dimethoxyphenyl)carbamoylamino]-3,3,3-trifluoro-2-phenylpropanoate

InChI

InChI=1S/C20H21F3N2O5/c1-4-30-17(26)19(20(21,22)23,13-8-6-5-7-9-13)25-18(27)24-15-11-10-14(28-2)12-16(15)29-3/h5-12H,4H2,1-3H3,(H2,24,25,27)

InChI Key

BVHKVFUUQKZZRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.